Ethyl rosmarinate is primarily sourced from plants that contain rosmarinic acid, such as Rosmarinus officinalis (rosemary) and other herbs like Ocimum basilicum (basil). The compound belongs to the class of phenolic acids and is specifically categorized as an ester of rosmarinic acid. Its chemical structure allows it to exhibit various biological activities that are beneficial for health.
The synthesis of ethyl rosmarinate typically involves the esterification of rosmarinic acid using ethanol. A common method includes dissolving rosmarinic acid in absolute ethanol and adding concentrated sulfuric acid as a catalyst. The mixture is stirred overnight, followed by the addition of water to precipitate the product. Ethyl acetate is then used to extract the organic layer, which is dried and purified through silica column chromatography.
Ethyl rosmarinate has a molecular formula of CHO and a molecular weight of approximately 252.26 g/mol. Its structure consists of a phenolic core with an ethyl ester functional group attached to the carboxylic acid part of rosmarinic acid.
Ethyl rosmarinate can undergo various chemical reactions characteristic of esters:
Technical details regarding these reactions depend on specific conditions such as temperature, pH, and catalysts used.
Ethyl rosmarinate exerts its biological effects through several mechanisms:
Data from studies indicate that ethyl rosmarinate significantly reduces markers of inflammation and oxidative stress in various cellular models.
Relevant data on melting point, boiling point, or specific heat capacity are not widely reported but can be inferred based on similar compounds.
Ethyl rosmarinate has several scientific applications:
Research continues into its efficacy and safety profiles for these applications, highlighting its potential benefits in health-related fields .
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